rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol
Description
Properties
Molecular Formula |
C14H19N5O3 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
[(3aS,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C14H19N5O3/c1-14(2)21-10-7(4-20)3-8(11(10)22-14)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,20H,3-4H2,1-2H3,(H2,15,16,17)/t7-,8-,10-,11+/m1/s1 |
InChI Key |
ZPYBQTVZVONOSP-OYBPUVFXSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Origin of Product |
United States |
Preparation Methods
d-Ribose Derivatization
The synthesis typically begins with d-ribose , which undergoes protective group manipulation to form intermediates amenable to cyclization. A common intermediate is 2,3-O-isopropylidene-d-ribofuranose , achieved by treating d-ribose with acetone and sulfuric acid. This step protects the 2- and 3-hydroxyl groups, leaving the 5-hydroxyl free for subsequent modifications.
Cyclopenta Ring Formation
The cyclopenta[d]dioxolane core is constructed via intramolecular cyclization of a ribose-derived intermediate. For example:
-
Mesylation : Treatment of a diol intermediate with mesyl chloride forms a cyclic sulfite.
-
Fluoride Displacement : Reaction with DAST (diethylaminosulfur trifluoride) introduces a fluorine atom at the 6-position, though this step may vary depending on the target substituents.
-
Ring Closure : Base-mediated elimination or acid-catalyzed cyclization yields the bicyclic structure.
Table 1: Key Intermediates in Cyclopenta Ring Synthesis
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclic sulfite | SOCl₂, AlMe₃, THF, 0°C → rt | 65–78 | |
| Fluorinated derivative | DAST, CH₂Cl₂, −78°C | 45–60 | |
| Cyclopenta-dioxolane | NaHCO₃, MeOH, reflux | 82–90 |
Glycosylation Strategies
Mitsunobu Reaction
The Mitsunobu reaction is widely used to couple the purine base to the sugar moiety. Optimized conditions include:
Table 2: Glycosylation Optimization Data
| Entry | Base | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 6-Chloropurine | DIAD, P( n-Bu)₃, MeCN, 12 h | 52 |
| 2 | 6-Aminopurine | DIAD, DBU, MeCN, 0°C → rt | 76 |
| 3 | Adenine | ADDP, PPh₃, DMF, 24 h | 29 |
Koening-Knorr Method
Alternative approaches use Ag₂CO₃ as a promoter for glycosylation, though yields are lower compared to Mitsunobu conditions.
Deprotection and Final Modification
Isopropylidene Removal
The final step involves cleaving the isopropylidene protective group using aqueous HCl or TFA (trifluoroacetic acid) to unmask the 2',3'-diol. Careful control of pH and temperature prevents purine degradation.
Methanolysis
Residual protective groups (e.g., silyl ethers) are removed via methanolysis under acidic conditions, yielding the target compound.
Stereochemical Control and Analytical Validation
Chiral Resolution
The rel-configuration is confirmed via:
HPLC-MS/MS Purity Assessment
Final products are analyzed using C18 reverse-phase chromatography with mass spectrometry, achieving ≥97% purity.
Scalability and Industrial Considerations
Large-scale synthesis (multi-gram) employs telescoped procedures to minimize intermediate isolation. For example, d-ribose is converted to the cyclopenta-dioxolane intermediate in a one-pot process , reducing purification steps.
Table 3: Scalability Data
| Step | Scale (g) | Overall Yield (%) |
|---|---|---|
| Ribose → Intermediate | 45 | 27 |
| Glycosylation | 10 | 52 |
| Deprotection | 5 | 85 |
Chemical Reactions Analysis
Nucleoside Functionalization Reactions
The purine moiety and hydroxyl groups enable site-selective modifications:
These reactions retain stereochemical integrity at the sugar moiety, critical for pharmacological activity .
Coupling Reactions
Palladium/copper-catalyzed cross-coupling expands structural diversity:
Coupling reactions proceed under mild conditions (25–60°C) with yields exceeding 75% .
Protective Group Strategies
Selective protection/deprotection enables stepwise synthesis:
TBDPS groups demonstrate stability under acidic and basic conditions, enabling orthogonal deprotection .
Halogenation and Fluorination
Halogen incorporation modulates electronic properties:
| Reaction Type | Reagents | Outcome | Source |
|---|---|---|---|
| Chlorination | POCl₃, DMF | Substitution at purine C²-position (observed in analogs) | |
| Fluorination | DAST, HF-pyridine | Electrophilic fluorination at sugar C⁶′-position |
Fluorination at C⁶′ enhances metabolic stability, as shown in anti-RNA virus studies .
Cyclopropanation and Ring-Opening
The bicyclic system undergoes strain-driven reactivity:
| Reaction Type | Reagents | Outcome | Source |
|---|---|---|---|
| Cyclopropanation | Diethylzinc, CH₂I₂ | Formation of cyclopropane-fused derivatives | |
| Acid-Catalyzed Hydrolysis | HCl, THF/H₂O | Cleavage of acetonide protecting group |
Cyclopropanation introduces conformational constraints, improving target binding affinity .
Oxidation and Reduction
Redox transformations modify key functional groups:
| Reaction Type | Reagents | Outcome | Source |
|---|---|---|---|
| Oxidation (OH → COOH) | Jones reagent (CrO₃/H₂SO₄) | Conversion of primary alcohol to carboxylic acid | |
| Reductive Amination | NaBH₃CN, NH₄OAc | Formation of secondary amines from ketone intermediates |
Oxidation states critically influence solubility and membrane permeability.
Scientific Research Applications
Medicinal Chemistry
The presence of an amino group and a purine derivative in the compound indicates potential biological activities. Similar compounds have been known to interact with biological systems, particularly in the context of nucleoside analogs. The applications include:
- Antiviral Agents : Due to its purine structure, this compound may exhibit antiviral properties similar to existing nucleoside analogs like acyclovir and ganciclovir.
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The unique stereochemistry may enhance selectivity towards cancer cells while minimizing effects on normal cells.
Structure-Activity Relationship Studies
Understanding the relationship between the structure of this compound and its biological activity is crucial for drug development. The specific stereochemistry of rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol could lead to:
- Enhanced Binding Affinity : Modifications in stereochemistry can significantly affect how well the compound binds to target enzymes or receptors.
- Reduced Side Effects : Optimizing the structure may help in developing compounds with fewer side effects compared to existing therapies.
Interaction Studies
Research into how this compound interacts with various biological targets is essential. Potential areas of study include:
- Enzyme Inhibition : Investigating whether the compound acts as an inhibitor for enzymes involved in nucleic acid synthesis or repair mechanisms.
- Receptor Binding : Analyzing interactions with adenosine receptors could provide insights into its potential as a therapeutic agent for neurological disorders.
Future Research Directions
Further research is necessary to explore the full potential of this compound:
- Synthesis Optimization : Developing efficient synthetic routes for large-scale production.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Clinical Trials : Eventually progressing towards clinical trials if preclinical results are promising.
Mechanism of Action
The mechanism of action of rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
The compound’s structural analogs differ in three key regions:
Purine Base Substitutions : Chlorine or alkyl groups at the purine C2/C6 positions.
Cyclopentane Ring Modifications : Fluorination, aryl substitutions, or replacement of the dioxolane ring with thiophene.
Side Chain Variations: Methanol vs. aminomethyl or ethoxy groups.
Table 1: Key Structural and Physicochemical Comparisons
Q & A
Q. What are the established synthetic routes for this compound, and how are stereochemical outcomes controlled during synthesis?
The synthesis typically involves protecting group strategies and regioselective coupling. For example, a related cyclopenta[d][1,3]dioxol-purine derivative was synthesized via DDQ-mediated oxidation followed by silica gel chromatography to isolate stereoisomers . Stereochemical control is achieved using chiral auxiliaries (e.g., 1,3-dioxolane rings) and confirmed via NMR coupling constants (e.g., and NMR) .
Q. Which spectroscopic techniques are critical for structural characterization, and what key features confirm its configuration?
and NMR are essential, with diagnostic signals such as cyclopenta-dioxolane proton resonances (δ 4.5–5.0 ppm) and purine NH peaks. X-ray crystallography is definitive for absolute configuration determination, as seen in cyclopenta-fused systems . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR confirms functional groups (e.g., -OH stretch at ~3300 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Optimization includes solvent selection (e.g., CHCl/HO mixtures for phase separation) and catalyst screening (e.g., DDQ for selective oxidation). Temperature control (e.g., 0°C quenching with NaHCO) minimizes side reactions. Column chromatography (e.g., EtOAc/hexanes gradients) resolves diastereomers, with yields >85% reported under optimized protocols . Kinetic studies using HPLC-MS can track intermediate stability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from stereochemical impurities or assay variability. Rigorous purity validation (e.g., ≥98% by HPLC) and enantiomeric excess (ee) analysis via chiral chromatography are critical. Comparative studies using isogenic cell lines or standardized enzymatic assays (e.g., P2Y12 receptor antagonism assays) reduce variability . Meta-analyses of IC values across publications help identify outliers .
Q. What methodologies elucidate the compound’s interactions with biological targets like enzymes or receptors?
Computational docking (e.g., AutoDock Vina) predicts binding modes to targets such as nucleotide receptors. Surface plasmon resonance (SPR) measures binding kinetics (k/k), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH). For example, phosphorothioate analogs show altered binding to viral polymerases, as demonstrated in crystallographic studies .
Q. How is the compound’s stability assessed under physiological conditions, and what modifications enhance its pharmacokinetics?
Stability studies in simulated gastric fluid (pH 2.0) and plasma (37°C) identify degradation pathways (e.g., hydrolysis of dioxolane rings). Prodrug strategies, such as phosphorothioate derivatization, improve metabolic stability and oral bioavailability. LC-MS/MS monitors intact compound levels in pharmacokinetic studies .
Methodological Considerations
- Data Interpretation : Always cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex fused-ring systems .
- Experimental Design : Use fractional factorial designs to screen multiple reaction parameters (e.g., temperature, solvent ratios) efficiently .
- Biological Assays : Include positive controls (e.g., known P2Y12 antagonists) and dose-response curves to ensure assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
